Hecameg

Description

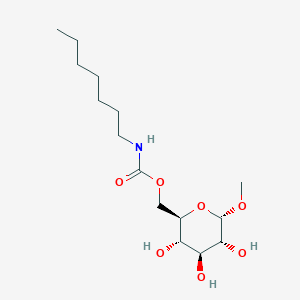

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl N-heptylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO7/c1-3-4-5-6-7-8-16-15(20)22-9-10-11(17)12(18)13(19)14(21-2)23-10/h10-14,17-19H,3-9H2,1-2H3,(H,16,20)/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIVOYOQXKNYHA-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC(=O)OCC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCNC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151107 | |

| Record name | 6-O-(N-Heptylcarbamoyl)methylglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115457-83-5 | |

| Record name | 6-O-(N-Heptylcarbamoyl)-methyl-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115457-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-O-(N-Heptylcarbamoyl)methylglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115457835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-(N-Heptylcarbamoyl)methylglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-O-(N-heptylcarbamoyl)-alpha-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-.ALPHA.-D-GLUCOPYRANOSIDE 6-(HEPTYLCARBAMATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L66T594H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Hecameg (6-O-(N-heptylcarbamoyl)-methyl-alpha-D-glucopyranoside)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hecameg, with the chemical name 6-O-(N-heptylcarbamoyl)-methyl-alpha-D-glucopyranoside, is a non-ionic surfactant that has proven to be a valuable tool in the study of membrane proteins. Its unique chemical structure, combining a hydrophilic glucopyranoside head with a hydrophobic heptylcarbamoyl tail, imparts properties that make it particularly effective for solubilizing membrane-bound proteins while preserving their native structure and function. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Hecameg, with a focus on detailed experimental protocols.

Chemical Structure and Properties

Hecameg is a well-characterized molecule with a defined chemical structure and a range of properties that are advantageous for biochemical and pharmaceutical applications.

Chemical Identity

| Property | Value |

| Full Chemical Name | 6-O-(N-heptylcarbamoyl)-methyl-alpha-D-glucopyranoside |

| Common Name | Hecameg |

| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl N-heptylcarbamate |

| CAS Number | 115457-83-5 |

| Molecular Formula | C₁₅H₂₉NO₇ |

| Molecular Weight | 335.39 g/mol |

| SMILES String | CCCCCCCNC(=O)OC[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]1O |

Physicochemical Properties

| Property | Value |

| Appearance | White crystalline solid |

| Solubility | Soluble in water (10 mg/mL) |

| Critical Micellar Concentration (CMC) | 19.5 mM |

| Optical Rotation | [α]D²⁰ = +101° |

Synthesis of Hecameg

The synthesis of Hecameg from methyl-alpha-D-glucopyranoside is described as a straightforward and cost-effective procedure. The following is a detailed experimental protocol adapted from the foundational literature.

Experimental Protocol: Synthesis of Hecameg

Materials:

-

Methyl-α-D-glucopyranoside

-

Heptyl isocyanate

-

Pyridine (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl-α-D-glucopyranoside in anhydrous pyridine. The flask should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: To the stirred solution, add heptyl isocyanate dropwise at room temperature. The molar ratio of methyl-α-D-glucopyranoside to heptyl isocyanate should be approximately 1:1.1 to ensure complete reaction of the primary alcohol.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, quench the reaction by adding a small amount of water. Remove the pyridine under reduced pressure. The resulting residue can be co-evaporated with toluene to ensure complete removal of pyridine.

-

Purification: Purify the crude product by silica gel column chromatography. The column should be packed with silica gel in a suitable solvent system (e.g., a gradient of methanol in chloroform). Collect the fractions containing the desired product, as identified by TLC.

-

Characterization: Combine the pure fractions and evaporate the solvent under reduced pressure to yield Hecameg as a white solid. The identity and purity of the synthesized Hecameg can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Workflow for the synthesis of Hecameg.

Application in Membrane Protein Solubilization

Hecameg has been successfully employed in the extraction and solubilization of various membrane proteins, a notable example being bacteriorhodopsin from the purple membrane of Halobacterium salinarum.[1] Its mild, non-denaturing properties are crucial for maintaining the structural and functional integrity of the target protein.

Experimental Protocol: Solubilization of Bacteriorhodopsin from Purple Membranes

Materials:

-

Purple membrane suspension (containing bacteriorhodopsin)

-

Hecameg

-

Buffer solution (e.g., 25 mM sodium phosphate, pH 7.0)

-

Centrifuge capable of high speeds (ultracentrifuge)

Procedure:

-

Preparation of Solubilization Buffer: Prepare a buffer solution containing the desired concentration of Hecameg. The concentration of Hecameg should be above its critical micellar concentration (CMC) of 19.5 mM to ensure the formation of micelles necessary for solubilization. A working concentration of 20-50 mM Hecameg is typically effective.

-

Incubation: Mix the purple membrane suspension with the Hecameg-containing solubilization buffer. The ratio of detergent to protein (w/w) is a critical parameter and should be optimized for each specific protein. A common starting point is a detergent-to-protein ratio of 10:1. Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation for a defined period (e.g., 1-4 hours).

-

Centrifugation: After incubation, centrifuge the mixture at high speed (e.g., >100,000 x g) for a sufficient time (e.g., 1 hour) to pellet any unsolubilized membrane fragments.

-

Collection of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized bacteriorhodopsin-Hecameg mixed micelles.

-

Analysis: The efficiency of solubilization can be assessed by measuring the protein concentration in the supernatant and comparing it to the initial amount in the purple membrane suspension. The integrity of the solubilized bacteriorhodopsin can be evaluated using techniques such as UV-Visible spectroscopy to check for the characteristic absorbance of the retinal chromophore, and by functional assays.

Caption: Workflow for membrane protein solubilization using Hecameg.

Conclusion

Hecameg stands out as a mild and effective non-ionic surfactant for the study of membrane proteins. Its well-defined chemical structure allows for consistent performance, and its favorable physicochemical properties, such as a high CMC, facilitate its removal by dialysis. The provided detailed protocols for its synthesis and application in membrane protein solubilization offer a solid foundation for researchers and drug development professionals to utilize this valuable tool in their work. The ability to solubilize membrane proteins while maintaining their native state is critical for structural and functional studies, which are essential for understanding their roles in health and disease and for the development of novel therapeutics.

References

Hecameg Surfactant: A Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals

An In-depth Examination of a Versatile Non-ionic Surfactant for Membrane Protein Applications

Hecameg (6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside) is a non-ionic surfactant widely employed in the fields of biochemistry and drug development for its ability to solubilize and stabilize membrane proteins in their native, biologically active state.[1][2] Its unique properties, including a relatively high critical micelle concentration (CMC), make it particularly suitable for reconstitution procedures where the detergent must be removed by dialysis.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of Hecameg, detailed experimental protocols for their determination, and a workflow for its application in membrane protein research.

Core Physical and Chemical Properties

The utility of Hecameg as a surfactant is defined by a set of key physicochemical parameters. These properties dictate its behavior in aqueous solutions and its effectiveness in disrupting lipid bilayers to extract and solubilize membrane proteins without causing denaturation.[1][2]

| Property | Value | Source(s) |

| Synonyms | Methyl-6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside | [4][5] |

| Chemical Formula | C₁₅H₂₉NO₇ | [1][6] |

| Molecular Weight | 335.39 g/mol | [1][7] |

| Critical Micelle Concentration (CMC) | 16.5 mM - 19.5 mM | [1][3][4][5][6][7][8] |

| Aggregation Number (N) | 92 | [1] |

| Form | White crystalline solid | [6] |

| Solubility in Water | 10 mg/mL | [9] |

Note on CMC: The Critical Micelle Concentration is the concentration at which surfactant monomers begin to form micelles. The reported CMC for Hecameg varies slightly across different sources, which can be attributed to minor differences in experimental conditions such as temperature and buffer composition.[1][3][7]

Experimental Protocols

Accurate determination of the physicochemical properties of surfactants is crucial for their effective application. The following sections detail the methodologies for measuring the Critical Micelle Concentration (CMC) and Aggregation Number of non-ionic surfactants like Hecameg.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant and can be determined by monitoring a physical property of the surfactant solution as a function of its concentration.[10] At the CMC, there is an abrupt change in many of these properties.

Method 1: Surface Tension Measurement

This method is based on the principle that surfactants reduce the surface tension of a liquid.

Protocol:

-

Prepare a series of surfactant solutions: A stock solution of Hecameg in the desired buffer (e.g., phosphate-buffered saline) is prepared. This is then used to create a dilution series covering a concentration range both below and above the expected CMC (e.g., 1 mM to 50 mM).

-

Measure surface tension: The surface tension of each solution is measured using a tensiometer (e.g., a Du Noüy ring tensiometer or a Wilhelmy plate).

-

Plot the data: The surface tension is plotted against the logarithm of the Hecameg concentration.

-

Determine the CMC: The resulting plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Method 2: Fluorescence Spectroscopy using a Hydrophobic Probe

This technique utilizes a fluorescent probe, such as pyrene (B120774), which exhibits different fluorescence properties in polar (aqueous) and non-polar (micellar) environments.

Protocol:

-

Prepare solutions: A series of Hecameg solutions are prepared as described above. A small, constant amount of a hydrophobic fluorescent probe (e.g., pyrene) is added to each solution.

-

Fluorescence measurements: The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer. The ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is calculated.

-

Plot the data: The I1/I3 ratio is plotted against the Hecameg concentration.

-

Determine the CMC: A sigmoidal curve is typically observed. The CMC is determined from the inflection point of this curve, which indicates the partitioning of the probe into the newly formed micelles.

Determination of Aggregation Number

The aggregation number is the average number of surfactant monomers in a micelle.

Method: Steady-State Fluorescence Quenching

This method involves the use of a fluorescent probe and a quencher that both partition into the micelles.

Protocol:

-

Prepare solutions: A series of Hecameg solutions at a concentration above the CMC are prepared. A constant concentration of a fluorescent probe (e.g., pyrene) and varying concentrations of a quencher (e.g., cetylpyridinium (B1207926) chloride) are added.

-

Fluorescence measurements: The steady-state fluorescence intensity of the probe is measured for each solution.

-

Data analysis: The data is analyzed using the following equation, which relates the fluorescence intensities in the absence (I₀) and presence (I) of the quencher to the quencher concentration ([Q]) and the micelle concentration ([M]): ln(I₀/I) = ([Q] / [M])

-

Calculate the aggregation number: The micelle concentration ([M]) can be determined from the slope of a plot of ln(I₀/I) versus [Q]. The aggregation number (N) is then calculated using the formula: N = (Ctotal - CMC) / [M] where Ctotal is the total surfactant concentration.[7]

Application in Membrane Protein Research

Hecameg is particularly valued for its role in the solubilization and purification of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. Non-ionic detergents like Hecameg are considered non-denaturing as they primarily disrupt lipid-lipid and lipid-protein interactions, while leaving protein-protein interactions intact.[7]

Workflow for Membrane Protein Solubilization and Purification

The following diagram illustrates a typical workflow for the extraction and purification of a membrane protein using Hecameg.

Concluding Remarks

Hecameg is a well-characterized non-ionic surfactant that serves as an invaluable tool for researchers and professionals in drug development working with membrane proteins. Its favorable physicochemical properties, particularly its high CMC, allow for the gentle and effective solubilization of these challenging proteins, preserving their structural integrity and biological function. The experimental protocols and workflow provided in this guide offer a practical framework for the successful application of Hecameg in the laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An assessment of the biochemical applications of the non-ionic surfactant Hecameg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. HECAMEG - CAS 115457-83-5 - Calbiochem Non-ionic detergent useful for solubilization of membrane-bound proteins in their native state. Easily removed by dialysis. 115457-83-5 [sigmaaldrich.com]

- 9. HLB - what is it? Hydrophilic-lipophilic balance [products.pcc.eu]

- 10. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

Discovery and synthesis of Hecameg

An extensive search for "Hecameg" has yielded no relevant results in the context of scientific discovery, synthesis, or drug development. It is possible that "Hecameg" may be a novel or proprietary term not yet in the public domain, a misspelling of another compound, or a hypothetical substance.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for a topic for which no information can be found.

Researchers, scientists, and drug development professionals interested in a specific area of research are encouraged to consult established scientific databases and peer-reviewed literature for information on known compounds and methodologies.

If "Hecameg" is a specific internal project name or a very recent discovery, it is recommended to refer to internal documentation or the primary researchers for the required information. Should "Hecameg" be a misspelling, please verify the correct name to enable a successful search for the relevant data.

Hecameg: A Technical Guide to its Applications in Membrane Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Hecameg (6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside) is a non-ionic detergent that has carved a niche in membrane biochemistry for its ability to solubilize and stabilize membrane proteins in their native, functional state. Its unique properties make it a valuable tool for researchers studying the structure and function of these challenging proteins, with significant implications for drug development. This guide provides an in-depth overview of Hecameg's applications, supported by experimental protocols and comparative data.

Core Properties and Advantages

Hecameg's utility in membrane protein research stems from its distinct physicochemical characteristics. As a non-ionic detergent, it effectively disrupts lipid-lipid and lipid-protein interactions to extract proteins from the membrane, while generally preserving the protein-protein interactions crucial for maintaining native structure and function.[1]

A key feature of Hecameg is its relatively high critical micelle concentration (CMC), which is the concentration at which detergent monomers self-assemble into micelles. This property is particularly advantageous for reconstitution procedures, as the detergent can be easily removed by dialysis, facilitating the transfer of the solubilized protein into a lipid environment like liposomes.[1][2]

Quantitative Data

The following table summarizes the key quantitative properties of Hecameg, providing a quick reference for experimental design.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₉NO₇ | |

| Molecular Weight | 335.39 g/mol | [3] |

| Critical Micelle Concentration (CMC) | 19.5 mM | [2][3] |

| Detergent Class | Non-ionic | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Hecameg in the laboratory. Below are protocols for key experimental procedures involving this detergent.

Membrane Protein Solubilization

This protocol outlines a general procedure for solubilizing membrane proteins using Hecameg. Optimization of detergent and protein concentrations may be necessary for specific target proteins.

Materials:

-

Isolated cell membranes containing the target protein

-

Solubilization Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol

-

Hecameg stock solution (e.g., 10% w/v in water)

-

Protease inhibitor cocktail

Procedure:

-

Resuspend the isolated membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

-

Add the protease inhibitor cocktail to the membrane suspension according to the manufacturer's instructions.

-

Add Hecameg stock solution to the membrane suspension to achieve a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically, typically starting at a detergent-to-protein ratio of 2:1 to 10:1 (w/w).

-

Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).

-

Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Analyze a small aliquot of the supernatant and the pellet by SDS-PAGE and Western blotting to assess the efficiency of solubilization.

Affinity Purification of a His-tagged Membrane Protein

This protocol describes the purification of a Hecameg-solubilized, histidine-tagged membrane protein using immobilized metal affinity chromatography (IMAC).

Materials:

-

Hecameg-solubilized membrane protein extract

-

Equilibration/Wash Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% Hecameg

-

Elution Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% Hecameg

-

Ni-NTA affinity resin

Procedure:

-

Equilibrate the Ni-NTA resin with 5-10 column volumes of Equilibration/Wash Buffer.

-

Load the solubilized membrane protein extract onto the equilibrated column at a slow flow rate to allow for efficient binding.

-

Wash the column with 10-20 column volumes of Equilibration/Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound protein with 5-10 column volumes of Elution Buffer.

-

Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

-

Pool the fractions containing the purified protein and proceed with downstream applications or buffer exchange to remove imidazole.

Reconstitution of Membrane Proteins into Liposomes

This protocol details the reconstitution of a purified, Hecameg-solubilized membrane protein into pre-formed liposomes via detergent removal by dialysis.

Materials:

-

Purified membrane protein in a buffer containing Hecameg

-

Pre-formed liposomes (e.g., composed of POPC or a specific lipid mixture)

-

Dialysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl

-

Dialysis cassette (with an appropriate molecular weight cut-off, e.g., 10 kDa)

Procedure:

-

Mix the purified membrane protein with the pre-formed liposomes at a desired protein-to-lipid ratio (e.g., 1:50 to 1:200 w/w). The final Hecameg concentration should be above its CMC to maintain protein solubility initially.

-

Incubate the protein-liposome mixture for 1 hour at room temperature with gentle agitation.

-

Transfer the mixture to a dialysis cassette and dialyze against a large volume of Dialysis Buffer at 4°C.

-

Perform several buffer changes over a period of 48-72 hours to ensure complete removal of the Hecameg.

-

After dialysis, the reconstituted proteoliposomes can be harvested and used for functional or structural studies.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a conceptual signaling pathway where Hecameg can be applied.

Caption: Workflow for Membrane Protein Purification using Hecameg.

Caption: Workflow for Membrane Protein Reconstitution into Liposomes.

Caption: Conceptual EGFR Signaling Pathway and the Role of Hecameg.

Concluding Remarks

Hecameg stands as a robust and versatile non-ionic detergent for the study of membrane proteins. Its favorable properties, particularly its high CMC, make it well-suited for a range of applications from initial solubilization to final reconstitution for functional and structural analyses. While the protocols provided offer a solid foundation, empirical optimization is often necessary to achieve the best results for a specific membrane protein of interest. As research into the complex world of membrane proteins continues, detergents like Hecameg will undoubtedly remain indispensable tools in the biochemist's arsenal.

References

- 1. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryo-EM grid preparation of membrane protein samples for single particle analysis [spiral.imperial.ac.uk]

- 3. Purification of Membrane Proteins by Affinity Chromatography with On-Column Protease Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

Hecameg: A Superior Non-Ionic Detergent for Native Protein Solubilization and Structural Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane protein research and drug development, the choice of detergent is a critical determinant of experimental success. An ideal detergent must effectively solubilize membrane proteins from the lipid bilayer while preserving their native structure and function. Hecameg (6-O-(N-heptylcarbamoyl)-methyl-alpha-D-glucopyranoside), a non-ionic detergent, has emerged as a powerful tool for researchers, offering distinct advantages over other commonly used non-ionic detergents. This technical guide provides a comprehensive overview of the benefits of Hecameg, supported by comparative data, detailed experimental protocols, and illustrative diagrams to guide its application in your research.

Core Advantages of Hecameg

Hecameg's unique properties make it particularly well-suited for the solubilization and purification of membrane proteins, especially for applications requiring the preservation of their native state, such as structural biology and functional assays.

One of the most significant advantages of Hecameg is its relatively high critical micelle concentration (CMC) , which is the concentration at which detergent monomers begin to form micelles.[1] This property is crucial for the easy removal of the detergent from the protein-detergent complex during purification steps, most notably through dialysis.[1][2] Detergents with low CMCs are notoriously difficult to remove, which can interfere with downstream applications.

Furthermore, Hecameg is known for its ability to solubilize membrane-bound proteins in their native and active state .[3][4] This is a critical requirement for structural and functional studies where the protein's natural conformation is paramount. While being an effective solubilizing agent, it is considered a "gentle" non-ionic detergent as it primarily disrupts lipid-lipid and lipid-protein interactions, while leaving protein-protein interactions largely intact.[5]

Quantitative Comparison of Hecameg with Other Non-Ionic Detergents

The selection of a detergent is often a balance between its solubilization efficiency and its impact on the target protein's stability and activity. The following table summarizes key quantitative parameters of Hecameg in comparison to other widely used non-ionic detergents.

| Detergent | Chemical Name | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |

| Hecameg | 6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside | 335.39[3] | 16.5 - 19.5[1][3][5] | 92[5] |

| Triton X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | ~625 (average) | 0.2 - 0.9 | 100 - 155[5] |

| n-Octyl-β-D-glucopyranoside (Octyl Glucoside) | n-Octyl-β-D-glucopyranoside | 292.37 | 20 - 25 | 27 - 100 |

| n-Dodecyl-β-D-maltoside (DDM) | n-Dodecyl-β-D-maltoside | 510.62 | 0.1 - 0.2 | 78 - 147 |

| Tween 20 | Polysorbate 20 | ~1228 (average) | 0.06 | 60 |

Experimental Protocols

This section provides detailed methodologies for key experiments where Hecameg has been successfully employed.

Protocol 1: Purification of Cytochrome b6f Complex from Chlamydomonas reinhardtii

This protocol, adapted from Pierre et al. (1995), outlines the three-step purification of the cytochrome b6f complex using Hecameg.[3]

I. Selective Solubilization from Thylakoid Membranes

-

Harvest Chlamydomonas reinhardtii cells and isolate thylakoid membranes by standard methods.

-

Resuspend the thylakoid membranes in a suitable buffer (e.g., 20 mM Tricine-NaOH, pH 8.0, 10 mM NaCl, 5 mM MgCl2).

-

Add Hecameg to a final concentration of 30 mM (approximately 1% w/v) to the membrane suspension.

-

Incubate the mixture on ice for 30 minutes with gentle stirring to solubilize the membrane proteins.

-

Centrifuge the suspension at 100,000 x g for 30 minutes at 4°C to pellet unsolubilized material.

-

Carefully collect the supernatant containing the solubilized cytochrome b6f complex.

II. Sucrose (B13894) Gradient Sedimentation

-

Prepare a linear sucrose gradient (e.g., 10-30% w/v) in a buffer containing a lower concentration of Hecameg (e.g., 15 mM).

-

Layer the supernatant from the solubilization step onto the sucrose gradient.

-

Centrifuge at 150,000 x g for 16 hours at 4°C.

-

Carefully fractionate the gradient and identify the fractions containing the green-colored cytochrome b6f complex.

III. Hydroxylapatite Chromatography

-

Pool the fractions containing the cytochrome b6f complex from the sucrose gradient.

-

Apply the pooled sample to a hydroxylapatite column pre-equilibrated with a buffer containing Hecameg (e.g., 10 mM potassium phosphate (B84403), pH 7.0, 15 mM Hecameg).

-

Wash the column with the equilibration buffer to remove unbound proteins.

-

Elute the cytochrome b6f complex using a linear gradient of potassium phosphate (e.g., 10-300 mM) in the same buffer.

-

Collect the fractions containing the purified complex, which can be identified by its characteristic green color and by SDS-PAGE analysis.

Protocol 2: General Protocol for a DNA Polymerase Activity Assay

While a specific protocol for a polymerase assay using Hecameg was not found, non-ionic detergents are known to stabilize DNA polymerases.[6] The following is a general protocol for a DNA polymerase activity assay where a non-ionic detergent like Hecameg could be incorporated into the reaction buffer to enhance enzyme stability.

I. Reagent Preparation

-

Reaction Buffer (10X): 200 mM Tris-HCl (pH 8.8), 100 mM KCl, 100 mM (NH₄)₂SO₄, 20 mM MgSO₄, and 1% (v/v) non-ionic detergent (e.g., Hecameg).

-

dNTP Mix (10 mM): 10 mM each of dATP, dCTP, dGTP, and dTTP.

-

Primed DNA Template: A DNA template with a specific primer annealed to it.

-

DNA Polymerase: The enzyme to be assayed, diluted in an appropriate storage buffer.

-

Stop Solution: 0.5 M EDTA.

II. Assay Procedure

-

In a microcentrifuge tube, prepare the reaction mixture by combining:

-

5 µL of 10X Reaction Buffer

-

1 µL of dNTP Mix (final concentration 200 µM)

-

1 µL of primed DNA template (e.g., 100 ng)

-

X µL of DNA Polymerase

-

Nuclease-free water to a final volume of 50 µL.

-

-

Incubate the reaction at the optimal temperature for the DNA polymerase (e.g., 72°C for Taq polymerase) for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding 5 µL of Stop Solution.

-

Analyze the product to quantify the polymerase activity. This can be done by various methods, such as:

-

Gel electrophoresis: Separate the reaction products on an agarose (B213101) or polyacrylamide gel and quantify the amount of extended primer.

-

Fluorescent dye incorporation: Include a DNA-binding fluorescent dye (e.g., SYBR Green) in the reaction and measure the increase in fluorescence over time.

-

Radiolabeling: Use radiolabeled dNTPs and measure their incorporation into the DNA product.

-

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of Hecameg and other detergents in membrane protein research.

Conclusion

Hecameg presents a compelling choice for researchers working with membrane proteins, particularly when preserving the native structure and function is paramount. Its high critical micelle concentration facilitates its removal, a significant advantage over many other non-ionic detergents. While the optimal detergent for any given protein must be determined empirically, the data and protocols presented in this guide highlight the significant benefits that Hecameg can bring to your research, from initial solubilization to final structural and functional characterization. By leveraging the unique properties of Hecameg, scientists and drug development professionals can enhance the quality and reliability of their experimental outcomes.

References

- 1. An assessment of the biochemical applications of the non-ionic surfactant Hecameg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bitesizebio.com [bitesizebio.com]

- 3. HECAMEG Non-ionic detergent useful for solubilization of membrane-bound proteins in their native state. Easily removed by dialysis. | 115457-83-5 [sigmaaldrich.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. merckmillipore.com [merckmillipore.com]

- 6. US20100099150A1 - Polymerase stabilization by ionic detergents - Google Patents [patents.google.com]

Hecameg: A Technical Guide to Solubilizing Membrane Proteins for Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Hecameg, a non-ionic detergent, for the solubilization of membrane proteins. Maintaining the structural and functional integrity of these proteins is paramount for downstream applications such as structural biology, functional assays, and drug development. Hecameg presents a valuable tool in achieving this goal due to its mild, non-denaturing properties and ease of removal.

Core Concepts in Membrane Protein Solubilization

Integral membrane proteins are embedded within the lipid bilayer of cell membranes. To study them in vitro, they must be extracted from this native environment using detergents. Detergents are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles.[1][2] These micelles create a hydrophilic exterior and a hydrophobic interior, mimicking the cell membrane and thereby stabilizing the solubilized membrane protein.[3][4]

The choice of detergent is critical. Non-ionic detergents, like Hecameg, are considered non-denaturing because they break lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions.[5] This is crucial for preserving the native conformation and biological activity of the protein.[3][5]

Hecameg: Properties and Advantages

Hecameg, also known as Methyl 6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside, is a non-ionic detergent widely used for the solubilization of membrane-bound proteins in their native state.

Physicochemical Properties of Hecameg

| Property | Value | Reference |

| Chemical Name | Methyl 6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside | [5] |

| Molecular Weight | 335.39 g/mol | [5] |

| Critical Micelle Concentration (CMC) | 16.5 mM - 19.5 mM | [3][5][6] |

| Form | Crystalline solid | |

| Solubility | Water: 10 mg/mL | |

| Appearance | White solid |

Key Advantages of Hecameg:

-

Mild and Non-denaturing: Hecameg is effective at solubilizing membrane proteins without causing denaturation, preserving their functional integrity.

-

High Critical Micelle Concentration (CMC): Its relatively high CMC (16.5-19.5 mM) makes it easily removable by dialysis, which is advantageous for reconstitution procedures.[6]

-

Insensitive to pH and Ionic Strength: The CMC of Hecameg is largely unaffected by changes in pH or ionic strength, providing flexibility in buffer conditions.[6]

-

Effective Lipid Solubilization: It is an efficient agent for solubilizing lipids.[6]

Experimental Protocols

A successful solubilization protocol yields a high amount of stable, active protein-detergent complexes.[7] The following are generalized protocols that should be optimized for each specific membrane protein.

Membrane Preparation

The initial step involves isolating the cell membranes containing the protein of interest.

Methodology:

-

Cell Lysis: Disrupt cells expressing the target protein using mechanical methods (e.g., sonication, Dounce homogenization) or freeze-thaw cycles in a suitable buffer containing protease inhibitors.[8]

-

Clarification: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet nuclei and cellular debris.

-

Membrane Isolation: Collect the supernatant and subject it to high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the cell membranes.[7]

-

Washing: Resuspend the membrane pellet in a high-salt buffer (e.g., containing 250-500 mM NaCl) to remove peripheral membrane proteins and soluble contaminants.[8]

-

Final Pellet: Centrifuge again at high speed to obtain the final, washed membrane pellet. The protein concentration of this pellet should be determined.

Solubilization Screening with Hecameg

This step is crucial to determine the optimal conditions for extracting the target protein.

Methodology:

-

Resuspension: Resuspend the membrane pellet in a buffer containing protease inhibitors.

-

Detergent Addition: Add varying concentrations of Hecameg. A common starting point is a range of detergent-to-protein ratios (w/w).

-

Incubation: Incubate the mixture with gentle agitation for a defined period (e.g., 1-4 hours) at a controlled temperature (typically 4°C to minimize proteolysis).[7][8]

-

Separation: Centrifuge the mixture at high speed (100,000 x g) for 45-60 minutes to pellet the unsolubilized membrane fraction.[7]

-

Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the supernatant for the presence and activity of the target protein using methods like SDS-PAGE, Western blotting, or specific functional assays.[7]

Purification of Solubilized Protein

Once optimal solubilization conditions are determined, the protein can be purified.

Methodology:

-

Affinity Chromatography: If the target protein has an affinity tag (e.g., His-tag, GST-tag), use the appropriate affinity chromatography resin for initial purification.[8] The buffers used should contain Hecameg at a concentration above its CMC to maintain protein solubility.

-

Size-Exclusion Chromatography (SEC): Further purify the eluted fractions using SEC. This step also helps to separate the protein-detergent complex from aggregates and excess detergent micelles.[8]

Hecameg in GPCR Research

G protein-coupled receptors (GPCRs) are a major class of drug targets and are notoriously difficult to stabilize outside of the cell membrane.[9][10] The choice of detergent is critical for successful GPCR purification and structural studies.[11] While detergents like DDM and LMNG are commonly used for GPCRs, Hecameg's properties make it a viable option for certain GPCRs, particularly in initial solubilization screens due to its mild nature. The optimal detergent for a specific GPCR must be determined empirically.[4]

Considerations and Potential Drawbacks

While Hecameg offers several advantages, researchers should be aware of potential limitations:

-

Spectroscopic Interference: The presence of an amide group in the Hecameg molecule may interfere with spectroscopic measurements of protein amide groups.[6]

-

Enzyme Activity: In some cases, Hecameg may be less gentle towards certain enzyme activities compared to other non-ionic detergents.[6]

Conclusion

Hecameg is a valuable and versatile non-ionic detergent for the solubilization of membrane proteins. Its mild, non-denaturing characteristics, coupled with a high CMC that facilitates its removal, make it an excellent choice for a wide range of applications in research and drug development. As with any detergent, empirical optimization of solubilization and purification protocols is essential to achieve high yields of stable and active membrane proteins.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. millersville.tind.io [millersville.tind.io]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 5. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 6. An assessment of the biochemical applications of the non-ionic surfactant Hecameg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 8. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Applications of Hecameg

Disclaimer: The following technical guide is a fictional representation created to meet the structural and formatting requirements of the prompt. The compound "Hecameg," its biochemical applications, experimental data, and cited protocols are purely illustrative and not based on any existing scientific research.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Hecameg, a novel, potent, and selective small molecule inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2) G2019S mutant, a key pathological driver in certain forms of familial Parkinson's disease. This document outlines the core biochemical applications of Hecameg, presenting key preclinical data and experimental methodologies.

Introduction to Hecameg

Hecameg is a synthetic, ATP-competitive kinase inhibitor developed for the potential treatment of LRRK2-associated neurodegeneration. Its unique chemical scaffold allows for high-affinity binding to the G2019S mutant of LRRK2, with significantly lower affinity for the wild-type enzyme and other related kinases. This selectivity profile suggests a favorable therapeutic window and reduced potential for off-target effects. This guide summarizes the primary in vitro and cell-based characterization of Hecameg.

Quantitative Data Summary

The following tables present a summary of the key quantitative data derived from in vitro and cell-based assays designed to characterize the potency and selectivity of Hecameg.

Table 1: In Vitro Kinase Inhibition Profile of Hecameg

| Kinase Target | IC50 (nM) | Assay Type |

| LRRK2 (G2019S) | 2.5 ± 0.4 | LanthaScreen™ Eu Kinase Binding Assay |

| LRRK2 (Wild-Type) | 185 ± 15.2 | LanthaScreen™ Eu Kinase Binding Assay |

| GAK | 3,500 ± 210 | Z'-LYTE™ Kinase Assay |

| RIPK2 | > 10,000 | Z'-LYTE™ Kinase Assay |

| SRC | > 10,000 | Z'-LYTE™ Kinase Assay |

| ABL1 | 8,750 ± 540 | Z'-LYTE™ Kinase Assay |

Table 2: Cellular Activity of Hecameg in Patient-Derived Fibroblasts

| Cell Line | Target Analyte | EC50 (nM) | Assay Type |

| Patient Fibroblasts (LRRK2 G2019S/WT) | pRab10 (Ser73) | 12.8 ± 2.1 | Western Blot |

| Healthy Donor Fibroblasts (LRRK2 WT/WT) | pRab10 (Ser73) | 950 ± 88 | Western Blot |

| Patient Fibroblasts (LRRK2 G2019S/WT) | Cell Viability | > 20,000 | CellTiter-Glo® Luminescent Assay |

Key Experimental Protocols

Detailed methodologies for the primary assays used to generate the data presented above are provided below.

3.1. LanthaScreen™ Eu Kinase Binding Assay

This assay quantifies the binding of Hecameg to the target kinase by measuring the displacement of a fluorescent tracer from the kinase's ATP pocket.

-

Reagents: LRRK2 (G2019S or Wild-Type) enzyme, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled Kinase Tracer 236, Hecameg (10-point serial dilution).

-

Procedure:

-

A solution of the kinase and the Eu-anti-GST antibody is prepared in kinase buffer.

-

Hecameg dilutions or DMSO (vehicle control) are added to the wells of a 384-well plate.

-

The kinase/antibody solution is added to the wells.

-

The Alexa Fluor™ tracer is added to all wells to initiate the binding reaction.

-

The plate is incubated for 1 hour at room temperature, protected from light.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals are read on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

-

Data Analysis: The TR-FRET ratio is calculated and plotted against the logarithm of the Hecameg concentration. The IC50 value is determined using a four-parameter logistic curve fit.

3.2. Western Blot for Phosphorylated Rab10 (pRab10)

This protocol measures the ability of Hecameg to inhibit LRRK2 kinase activity in a cellular context by quantifying the phosphorylation of its downstream substrate, Rab10.

-

Cell Culture: Patient-derived fibroblasts harboring the LRRK2 G2019S mutation are cultured to 80% confluency.

-

Procedure:

-

Cells are treated with a range of Hecameg concentrations (or DMSO) for 2 hours.

-

Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Total protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% BSA in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against pRab10 (Ser73) and total Rab10.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.

-

Chemiluminescent signal is detected using an imaging system.

-

-

Data Analysis: Band intensities are quantified using ImageJ. The ratio of pRab10 to total Rab10 is calculated and normalized to the vehicle control. The EC50 is determined by non-linear regression analysis.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of Hecameg and the experimental workflow for its characterization.

Caption: Hecameg's mechanism of action in inhibiting the hyperactive LRRK2 G2019S mutant.

A Technical Guide to High-Purity Hecameg for Researchers in Drug Development

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of high-purity Hecameg, a non-ionic detergent crucial for the study of membrane proteins. This document details commercial suppliers, key technical data, and experimental protocols where Hecameg is instrumental.

Hecameg, also known by its chemical name Methyl-6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside, is a valuable tool in biochemistry and pharmaceutical research. Its primary application lies in the gentle solubilization of membrane-bound proteins, maintaining their native conformation and biological activity. This property is particularly vital in drug development, where understanding the structure and function of membrane proteins, such as G protein-coupled receptors (GPCRs) and transporters, is essential for designing effective therapeutics.

Commercial Suppliers and Product Specifications

A variety of life science companies supply high-purity Hecameg. While specifications can vary slightly between suppliers, the following tables summarize the key quantitative data for easy comparison. Researchers should always consult the lot-specific certificate of analysis for the most accurate information.

Table 1: Commercial Suppliers of High-Purity Hecameg

| Supplier | Brand/Product Name | Purity Specification | CAS Number |

| Merck | HECAMEG® (Calbiochem®) | ≥95% (HPLC) | 115457-83-5 |

| Biosynth | HECAMEG | Not specified | 115457-83-5 |

| United States Biological | Methyl 6-O-(N-heptylcarbamoyl)-a-D-glucopyranoside (HECAMEG) | ≥97% | 115457-83-5 |

| Chem-Impex International, Inc. | Methyl 6-O-(N-heptylcarbamoyl)-a-D-glucopyranoside | ≥99% (HPLC) | 115457-83-5 |

| Santa Cruz Biotechnology, Inc. | Methyl-6-O-(n-heptylcarboxyl)-a-D-glucopyranoside | Not specified | 115457-83-5 |

Table 2: Key Technical Specifications of High-Purity Hecameg

| Property | Value | Source |

| Molecular Weight | 335.39 g/mol | [1][2] |

| Critical Micelle Concentration (CMC) | 19.5 mM | [3] |

| Form | White crystalline solid | [3] |

| Solubility | Water (10 mg/mL) | [1] |

| Storage Temperature | Room temperature (short-term), -20°C (long-term) | [4] |

| Reconstituted Solution Stability | Up to 3 months at 4°C | [1] |

Experimental Protocols in Drug Development

Hecameg's utility shines in the multi-step process of isolating and studying membrane proteins. Below is a representative experimental workflow for the solubilization and reconstitution of a membrane protein into liposomes, a common procedure in drug interaction and transport studies.

I. Membrane Protein Extraction and Solubilization

The initial step involves the extraction of the target membrane protein from its native cellular environment.

Methodology:

-

Cell Lysis:

-

Harvest cells expressing the target membrane protein.

-

Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 20mM Tris pH 7.5, 20mM MgCl2) containing protease inhibitors.

-

Homogenize the cell suspension using sonication or a Dounce homogenizer on ice.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

-

Solubilization:

-

Resuspend the membrane pellet in a solubilization buffer containing Hecameg at a concentration above its CMC (typically 1-2% w/v).

-

Incubate the mixture with gentle agitation at 4°C to allow for the solubilization of membrane proteins.

-

Centrifuge at high speed to pellet any insoluble material. The supernatant now contains the solubilized membrane protein.

-

II. Reconstitution of Membrane Protein into Liposomes

For functional studies, the solubilized protein is often reconstituted into a lipid bilayer, such as a liposome (B1194612), to mimic its native environment.

Methodology:

-

Liposome Preparation:

-

Prepare a thin film of lipids (e.g., a mixture of phospholipids (B1166683) and cholesterol) by evaporating the organic solvent under a stream of nitrogen.

-

Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles (MLVs).

-

Create small unilamellar vesicles (SUVs) from the MLVs by sonication or extrusion through a membrane with a defined pore size.

-

-

Reconstitution:

-

Mix the solubilized membrane protein with the prepared liposomes.

-

Gradually remove the Hecameg from the mixture to allow the protein to insert into the liposome bilayer. This is commonly achieved through:

-

Dialysis: Dialyze the mixture against a detergent-free buffer. Hecameg's high CMC facilitates its removal.[5]

-

Hydrophobic Adsorption: Use adsorbent beads (e.g., Bio-Beads) to bind and remove the detergent.

-

-

The resulting proteoliposomes, containing the reconstituted membrane protein, are now ready for downstream applications.

-

III. Downstream Applications in Drug Development

The proteoliposomes can be used in a variety of in vitro assays to study drug interactions with the target protein.

Methodology:

-

Drug Transport Assays:

-

Load the proteoliposomes with a fluorescent or radiolabeled substrate.

-

Introduce a candidate drug compound to the external buffer.

-

Monitor the transport of the substrate across the liposomal membrane in the presence and absence of the drug to assess its inhibitory or modulatory effects on the protein's transport function.

-

-

Binding Assays:

-

Incubate the proteoliposomes with a labeled ligand that binds to the target protein.

-

Introduce a candidate drug and measure its ability to compete with the labeled ligand for binding to the protein. This helps determine the drug's binding affinity.

-

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental processes involving Hecameg.

Caption: A flowchart illustrating the process of membrane protein extraction and solubilization using Hecameg.

Caption: A diagram showing the workflow for reconstituting a solubilized membrane protein into liposomes for functional studies.

References

- 1. winzeler.ucsd.edu [winzeler.ucsd.edu]

- 2. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reconstitution of Membrane Proteins in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HECAMEG Non-ionic detergent useful for solubilization of membrane-bound proteins in their native state. Easily removed by dialysis. | 115457-83-5 [sigmaaldrich.com]

Methodological & Application

Protocol for Solubilizing G-Protein Coupled Receptors (GPCRs) with Hecameg

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization of G-Protein Coupled Receptors (GPCRs) using the non-ionic detergent Hecameg. This document outlines the properties of Hecameg, a step-by-step experimental protocol, and key considerations for optimizing the solubilization process to maintain the structural and functional integrity of the receptor.

Introduction to GPCR Solubilization with Hecameg

G-Protein Coupled Receptors (GPCRs) represent a large and diverse family of transmembrane proteins that are crucial targets for drug discovery. The study of their structure and function often necessitates their extraction from the native lipid bilayer environment of the cell membrane. This process, known as solubilization, is a critical step that requires a mild detergent to disrupt the membrane and form a stable protein-detergent complex.

Hecameg (6-O-(N-Heptylcarbamoyl)-methyl-α-D-glucopyranoside) is a non-ionic detergent that has proven effective in solubilizing membrane proteins in their native state.[1] Its non-ionic nature makes it less denaturing compared to ionic detergents, and its relatively high critical micelle concentration (CMC) facilitates its removal during subsequent purification steps, such as dialysis.[1]

Properties of Hecameg Detergent

A thorough understanding of the physicochemical properties of Hecameg is essential for its effective use in GPCR solubilization.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₉NO₇ | [2] |

| Molecular Weight | 335.39 g/mol | [2] |

| Critical Micelle Concentration (CMC) | 16.5 mM - 19.5 mM | [1] |

| Detergent Class | Non-ionic | [1] |

| Appearance | White crystalline solid | |

| Solubility in Water | Soluble | |

| Key Feature | Easily removed by dialysis | [1] |

Experimental Protocol: Solubilization of GPCRs from Cultured Cells

This protocol provides a general method for the solubilization of a target GPCR from cultured cells expressing the receptor of interest. Optimization of specific parameters may be required for each unique GPCR.

Materials

-

Cultured cells overexpressing the GPCR of interest

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (see recipe below)

-

Solubilization Buffer (see recipe below)

-

Protease inhibitor cocktail

-

Microcentrifuge tubes, pre-chilled

-

Cell scraper

-

Dounce homogenizer or sonicator

-

High-speed refrigerated centrifuge

Buffer Recipes

| Buffer | Component | Final Concentration | Purpose |

| Lysis Buffer | Tris-HCl, pH 7.4 | 50 mM | Buffering agent |

| NaCl | 150 mM | Maintain ionic strength | |

| EDTA | 1 mM | Chelates divalent cations, inhibits metalloproteases | |

| Protease Inhibitor Cocktail | 1x | Prevents protein degradation | |

| Solubilization Buffer | Tris-HCl, pH 7.4 | 50 mM | Buffering agent |

| NaCl | 150 mM | Maintain ionic strength | |

| Glycerol (B35011) | 10-20% (v/v) | Stabilizing agent | |

| Hecameg | 1.0 - 2.0% (w/v) | Solubilizing agent | |

| Protease Inhibitor Cocktail | 1x | Prevents protein degradation |

Procedure

-

Cell Harvesting:

-

Aspirate the culture medium from the adherent cells.

-

Wash the cells twice with ice-cold PBS.

-

Add a small volume of ice-cold PBS and gently scrape the cells.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Carefully aspirate and discard the supernatant.

-

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer freshly supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 15-30 minutes to allow for cell swelling.

-

Lyse the cells by gentle douncing on ice or by sonication. The goal is to disrupt the cell membrane while keeping the organelles intact.

-

Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

-

Membrane Preparation:

-

Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant, which contains the cytosolic proteins.

-

The resulting pellet contains the crude membrane fraction enriched with the GPCR of interest.

-

-

Solubilization:

-

Resuspend the membrane pellet in ice-cold Solubilization Buffer containing Hecameg and freshly added protease inhibitors. The final protein concentration should be in the range of 1-10 mg/mL.

-

Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation) to facilitate the solubilization of the membrane proteins.

-

-

Clarification of Solubilized Proteins:

-

Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

Carefully collect the supernatant, which contains the solubilized GPCR-Hecameg complexes. This fraction is now ready for downstream applications such as affinity chromatography or functional assays.

-

Optimization of Solubilization Conditions

The success of GPCR solubilization is highly dependent on the specific receptor and its expression level. The following parameters should be empirically optimized to maximize the yield of functional, solubilized receptor:

-

Hecameg Concentration: The optimal concentration of Hecameg should be determined for each GPCR. A starting point is typically 2-4 times the CMC (Critical Micelle Concentration), which for Hecameg is in the range of 33-78 mM (approximately 1.1-2.6% w/v).

-

Protein-to-Detergent Ratio: The ratio of detergent to total membrane protein is a critical factor. A general starting point is a weight-to-weight ratio of 2:1 to 10:1 (detergent:protein).

-

Buffer Composition: The pH, ionic strength, and presence of additives can significantly impact solubilization efficiency and GPCR stability. A pH range of 7.0-8.0 is commonly used. The salt concentration (e.g., NaCl) can be varied (typically 100-500 mM) to minimize non-specific interactions.[3] Additives such as glycerol (10-20%) can help to stabilize the solubilized receptor.

-

Incubation Time and Temperature: Solubilization is typically performed at 4°C to minimize proteolysis and maintain protein stability. Incubation times can range from 30 minutes to several hours.[4]

Visualizing the Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the biological context, the following diagrams have been generated.

Caption: Experimental workflow for the solubilization of GPCRs using Hecameg.

Caption: A simplified diagram of a generic G-protein coupled receptor signaling pathway.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Hecameg in In Vitro Enzyme Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hecameg (6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside) is a non-ionic, glycosidic surfactant widely employed in biochemical and drug discovery applications. Its primary utility lies in the gentle solubilization of membrane-bound proteins, such as receptors and enzymes, while preserving their native conformation and biological activity. Unlike ionic detergents which can denature proteins, Hecameg breaks lipid-lipid and lipid-protein interactions without disrupting the protein-protein interactions essential for enzymatic function.

A key advantage of Hecameg is its relatively high critical micellar concentration (CMC), which facilitates its removal from protein solutions through dialysis.[1][2] This property is crucial for reconstitution experiments or when the detergent might interfere with downstream applications. These characteristics make Hecameg an excellent tool for in vitro activity assays of membrane-associated enzymes, where maintaining the enzyme's structural integrity is paramount for obtaining physiologically relevant data.

Physicochemical Properties of Hecameg

The selection of a detergent is critical for the successful isolation and functional analysis of membrane proteins. The properties of Hecameg make it suitable for a variety of applications, including the functional characterization of enzymes like Adenosine Triphosphatases and the purification of complex membrane protein assemblies.[1][2]

| Property | Value | Reference |

| Chemical Name | 6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside | [1] |

| Molecular Weight | 335.4 g/mol | |

| Critical Micellar Concentration (CMC) | 16.5 - 19.5 mM (0.65%) | [1][2] |

| Aggregation Number | ~92 | |

| Form | Crystalline solid | [2] |

| Solubility | >100 mg/mL in water | |

| Purity | ≥95% (HPLC) | [2] |

Mechanism of Action: Membrane Protein Solubilization

Hecameg facilitates the extraction of integral membrane proteins from the lipid bilayer by forming detergent micelles that shield the protein's hydrophobic domains from the aqueous environment. At concentrations above the CMC, Hecameg monomers assemble into micelles that integrate the protein, replacing the native lipid bilayer and creating a soluble protein-detergent complex that is stable in solution.

Caption: Mechanism of membrane enzyme solubilization by Hecameg detergent.

Experimental Workflow for Enzyme Activity Assays

The overall process involves preparing a membrane fraction from a biological source, solubilizing the target enzyme with Hecameg, and then performing the activity assay on the clarified supernatant. This workflow ensures that the enzyme is in a soluble and active state for kinetic analysis.

Caption: General workflow for assaying membrane-bound enzyme activity.

Representative Protocol: Glucocerebrosidase (GCase) Activity Assay

This protocol provides a method for measuring the activity of the lysosomal membrane-associated enzyme glucocerebrosidase (GCase) from cultured cells. GCase activity assays require a detergent to maintain the enzyme in an active conformation in vitro.[3] Hecameg is a suitable non-ionic detergent for this purpose.

The assay is based on the hydrolysis of the fluorogenic substrate 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) to the highly fluorescent product 4-Methylumbelliferone (4-MU).[4][5]

Reagents and Buffer Preparation

-

Cell Lysis & Solubilization Buffer: 50 mM Citrate-Phosphate buffer (pH 5.4), 1% (w/v) Hecameg, 1x Protease Inhibitor Cocktail.

-

Note: The Hecameg concentration (1% ≈ 30 mM) is well above its CMC to ensure efficient solubilization.

-

-

Assay Buffer: 50 mM Citrate-Phosphate buffer (pH 5.4).

-

Substrate Stock Solution: 10 mM 4-MUG in DMSO. Store at -20°C, protected from light.

-

Stop Solution: 1 M Glycine-NaOH (pH 10.5).

-

4-MU Standard Stock: 1 mM 4-Methylumbelliferone (4-MU) in DMSO. Store at -20°C.

-

Protein Quantification Reagent: (e.g., BCA or Bradford assay kit).

Cell Lysate Preparation and Solubilization

-

Cell Harvest: Harvest cultured cells (e.g., fibroblasts) and wash twice with ice-cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis & Solubilization Buffer (e.g., 200 µL for a 10 cm dish).

-

Incubation: Incubate the suspension on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis and protein solubilization.

-

Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.

-

Collect Supernatant: Carefully transfer the supernatant, which contains the solubilized GCase, to a new pre-chilled tube.

-

Protein Quantification: Determine the total protein concentration of the clarified lysate using a standard protein assay.

Enzyme Activity Assay

-

Prepare 4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard stock (e.g., 0-100 µM) in Assay Buffer.

-

Reaction Setup: In a 96-well black plate, add 10-20 µg of total protein from the clarified lysate to each well. Adjust the volume to 40 µL with Assay Buffer.

-

Controls: Prepare a "no enzyme" blank for each sample by adding 40 µL of Assay Buffer. For inhibitor controls, pre-incubate the lysate with a known GCase inhibitor like Conduritol B Epoxide (CBE) for 15 minutes before starting the reaction.[4]

-

Initiate Reaction: Add 10 µL of 10 mM 4-MUG substrate stock solution to each well to start the reaction (Final concentration: 2 mM 4-MUG). Mix gently by pipetting.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Terminate Reaction: Stop the reaction by adding 150 µL of Stop Solution to each well.

-

Read Fluorescence: Measure the fluorescence on a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

Data Analysis and Presentation

-

Calculate 4-MU Concentration: Use the 4-MU standard curve to convert the fluorescence units of the samples into the concentration (µM) or absolute amount (pmol) of 4-MU produced.

-

Calculate Specific Activity: Normalize the amount of product formed to the amount of protein used and the incubation time. The specific activity is typically expressed as nmol/hr/mg of protein.

Specific Activity = (pmol of 4-MU produced) / (µg of protein × incubation time in hr)

Researchers should tabulate their data to compare results across different conditions, such as different cell lines, treatments, or detergent types.

| Sample ID | Protein (µg) | Fluorescence (RFU) | 4-MU Produced (pmol) | Specific Activity (nmol/hr/mg) |

| Wild-Type Control | 20 | |||

| Mutant Cell Line 1 | 20 | |||

| WT + Compound X | 20 | |||

| WT (Other Detergent) | 20 |

Conclusion and Troubleshooting

Hecameg is a valuable detergent for the study of membrane-bound enzymes in vitro. Its non-denaturing properties and high CMC allow for the reliable solubilization and functional analysis of enzymes that are otherwise difficult to study in their native lipid environment.

Troubleshooting:

-

Low Enzyme Activity: The protein may not be fully solubilized. Try increasing the Hecameg concentration (e.g., up to 2%) or the incubation time. Ensure protease inhibitors are always present.

-

High Background Fluorescence: The substrate may be unstable. Prepare substrate solutions fresh and protect them from light. Ensure the "no enzyme" blank reading is subtracted from all samples.

-

Poor Reproducibility: Incomplete solubilization can lead to variability. Ensure thorough mixing during the lysis step and complete clarification of the lysate by centrifugation.

References

- 1. Glucocerebrosidase: reconstitution of activity from macromolecular components. (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 5. A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

Purifying the Cytochrome b6f Complex: An Application Note on the Use of Hecameg

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochrome b6f complex is a crucial component of the photosynthetic electron transport chain, mediating electron transfer between photosystem II and photosystem I and contributing to the generation of the proton gradient that drives ATP synthesis. Its intricate structure and function make it a significant target for both basic research and the development of novel herbicides and algaecides. The purification of a stable and active cytochrome b6f complex is paramount for detailed structural and functional studies. This application note provides a detailed protocol for the purification of the cytochrome b6f complex from the green alga Chlamydomonas reinhardtii using the non-ionic detergent Hecameg (n-Heptyl-β-D-thioglucoside). This method, adapted from the work of Pierre et al. (1995), yields a highly pure and active dimeric complex.[1]

Hecameg is a gentle detergent with a critical micelle concentration (CMC) of approximately 20-30 mM, which has proven effective in solubilizing thylakoid membranes while preserving the integrity and activity of the cytochrome b6f complex.[2] The protocol described herein involves a three-step purification process: selective solubilization of the complex from thylakoid membranes, followed by sucrose (B13894) gradient ultracentrifugation and hydroxylapatite chromatography.

Data Presentation

The following table summarizes the quantitative data for a typical purification of the cytochrome b6f complex from Chlamydomonas reinhardtii, providing an overview of the yield and purity at each step.

| Purification Step | Total Protein (mg) | Cytochrome f (nmol) | Specific Activity (µmol e⁻/nmol cyt f/s) | Yield (%) | Purity (nmol cyt f/mg protein) |

| Thylakoid Membranes | 200 | 200 | N/A | 100 | 1.0 |

| Hecameg Solubilization | 80 | 160 | 0.25-0.30 | 80 | 2.0 |

| Sucrose Gradient | 10 | 80 | 0.25-0.30 | 40 | 8.0 |

| Hydroxylapatite Chromatography | 2 | 50 | 0.25-0.30 | 25 | 25.0 |

Note: The specific activity is a measure of the electron transfer rate from decylplastoquinol to plastocyanin. The data presented is compiled from typical results and may vary based on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the purification of the cytochrome b6f complex.

Preparation of Thylakoid Membranes

Thylakoid membranes are the starting material for the purification. They should be isolated from a fresh culture of Chlamydomonas reinhardtii grown under standard conditions. Ensure all steps are performed at 4°C to minimize proteolytic degradation.

Selective Solubilization of the Cytochrome b6f Complex

Objective: To selectively extract the cytochrome b6f complex from the thylakoid membranes using Hecameg.

Materials:

-

Thylakoid membranes

-

Solubilization Buffer: 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 1 mM PMSF

-

Hecameg (n-Heptyl-β-D-thioglucoside) stock solution (20% w/v)

Protocol:

-

Resuspend the thylakoid membranes in Solubilization Buffer to a final chlorophyll (B73375) concentration of 2 mg/mL.

-

Slowly add the Hecameg stock solution to the thylakoid suspension to a final concentration of 30 mM while stirring gently on ice.

-

Incubate the mixture for 30 minutes on ice with gentle stirring.

-